molecular formula C12H15NO B1306541 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876710-70-2

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde

Cat. No. B1306541
CAS RN: 876710-70-2
M. Wt: 189.25 g/mol
InChI Key: XDLHBFVYGIYBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde is a unique chemical compound with the empirical formula C12H15NO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde consists of a core indole structure with an isopropyl group attached to one nitrogen atom and a carbaldehyde group attached to the fifth carbon atom in the indole ring .

Scientific Research Applications

Anti-Proliferative & Anti-Inflammatory Agents

1-Isopropylindoline-5-carbaldehyde is used in the synthesis of curcumin derivatives, which have shown potential as anti-proliferative and anti-inflammatory agents. This application is significant in the development of new treatments for diseases characterized by inflammation and uncontrolled cell growth, such as cancer .

Plant Hormone Synthesis

Indole derivatives, including 1-Isopropylindoline-5-carbaldehyde, are important in the synthesis of plant hormones like indole-3-acetic acid, which is crucial for plant growth and development .

Antimicrobial Applications

Indole derivatives have been recognized for their antimicrobial properties. This compound could be involved in the synthesis of new antimicrobial agents to combat resistant strains of bacteria .

Neuroprotective Properties

Research on indole derivatives has suggested potential neuroprotective effects. 1-Isopropylindoline-5-carbaldehyde may contribute to the development of treatments for neurodegenerative diseases .

Synthesis of Stilbenophanes

This compound is used in the synthesis of para-para stilbenophanes through McMurry coupling, which are of interest due to their unique structural and electronic properties .

Pharmaceutical Scaffolding

1-Isopropylindoline-5-carbaldehyde can serve as a scaffold in pharmaceutical drug design, particularly in the assembly of compounds with potential therapeutic effects .

Thermo Fisher Scientific Springer Open Springer Link Royal Society of Chemistry

Mechanism of Action

Target of Action

1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde, also known as 1-Isopropylindoline-5-carbaldehyde, is a unique chemical compound. It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , indicating a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds can affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)13-6-5-11-7-10(8-14)3-4-12(11)13/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLHBFVYGIYBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390132
Record name 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876710-70-2
Record name 1-Isopropyl-2,3-dihydro-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.